molecular formula C21H25N3O3S B6003231 N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B6003231
M. Wt: 399.5 g/mol
InChI Key: NHRDTVXGTXDHNH-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a hydroxypropyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-16-8-7-9-19(12-16)24(28(26,27)21-10-5-4-6-11-21)15-20(25)14-23-18(3)13-17(2)22-23/h4-13,20,25H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRDTVXGTXDHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(CN2C(=CC(=N2)C)C)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrazole ring can interact with metal ions or enzyme active sites, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

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